1-(Butan-2-yl)-4-(4-ethylbenzyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Butan-2-yl)-4-(4-ethylbenzyl)piperazine is an organic compound that belongs to the piperazine family Piperazines are heterocyclic amines with a six-membered ring containing two nitrogen atoms at opposite positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Butan-2-yl)-4-(4-ethylbenzyl)piperazine typically involves the reaction of piperazine with butan-2-yl halide and 4-ethylbenzyl halide. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include:
- Solvent: Anhydrous ethanol or methanol
- Temperature: 60-80°C
- Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts, such as palladium or platinum, can also enhance the reaction rate and selectivity. The final product is typically purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
1-(Butan-2-yl)-4-(4-ethylbenzyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions with halides or other electrophiles to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol
Substitution: Alkyl halides or acyl halides in the presence of a base like sodium hydroxide
Major Products Formed
Oxidation: N-oxides of this compound
Reduction: Reduced derivatives with hydrogenated nitrogen atoms
Substitution: New piperazine derivatives with substituted alkyl or acyl groups
Scientific Research Applications
1-(Butan-2-yl)-4-(4-ethylbenzyl)piperazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases, such as neurological disorders and cancer.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Butan-2-yl)-4-(4-ethylbenzyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(Butan-2-yl)-4-(4-ethylbenzyl)piperazine can be compared with other similar piperazine derivatives, such as:
1-(Butan-2-yl)-4-benzylpiperazine: Lacks the ethyl group on the benzyl ring, resulting in different chemical and biological properties.
1-(Butan-2-yl)-4-(4-methylbenzyl)piperazine:
1-(Butan-2-yl)-4-(4-chlorobenzyl)piperazine: Features a chlorine atom on the benzyl ring, which can significantly alter its chemical behavior and biological activity.
Properties
Molecular Formula |
C17H28N2 |
---|---|
Molecular Weight |
260.4 g/mol |
IUPAC Name |
1-butan-2-yl-4-[(4-ethylphenyl)methyl]piperazine |
InChI |
InChI=1S/C17H28N2/c1-4-15(3)19-12-10-18(11-13-19)14-17-8-6-16(5-2)7-9-17/h6-9,15H,4-5,10-14H2,1-3H3 |
InChI Key |
FPBUCEOKBFTNMC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2CCN(CC2)C(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.